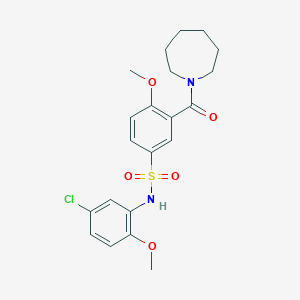
3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups, such as the azepane ring, chloro, and methoxy groups, contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.
Substitution reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling these parameters to favor the desired reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent.
Drug Development: Research into its efficacy and safety as a therapeutic agent.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing:
Wirkmechanismus
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Interaction: Potential binding to DNA, affecting transcription and replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of the azepane ring and the specific substitution pattern on the aromatic ring. These structural features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Eigenschaften
Molekularformel |
C21H25ClN2O5S |
|---|---|
Molekulargewicht |
453.0 g/mol |
IUPAC-Name |
3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-19-10-8-16(14-17(19)21(25)24-11-5-3-4-6-12-24)30(26,27)23-18-13-15(22)7-9-20(18)29-2/h7-10,13-14,23H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
VTWCDQSOKORKJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12472452.png)
![4-[({[3-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12472453.png)

![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(naphthalen-2-ylcarbamoyl)amino]phenyl}propanoate](/img/structure/B12472465.png)
![methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12472469.png)
![5-(4-bromophenyl)-3-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12472470.png)

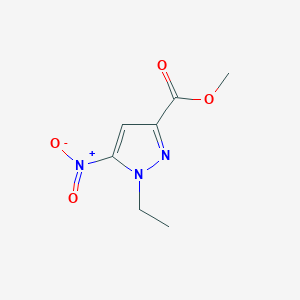
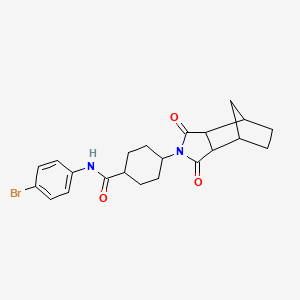
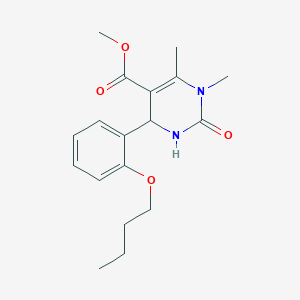
![N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472523.png)
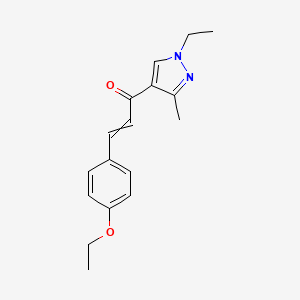
![2-amino-6-chloro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12472530.png)

